molecular formula C17H18N6O3 B2864288 2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 1171402-89-3

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide

Cat. No. B2864288
M. Wt: 354.37
InChI Key: IIAWZYGPZRAAFG-UHFFFAOYSA-N
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Description

Pyrrolidine, the core structure in your compound, is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of your compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives are known to undergo a variety of chemical reactions, including those involving their nitrogen atom or any functional groups attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives, which share structural similarities with the compound of interest, were synthesized through a single-step condensation process. These compounds were evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Research into pyrazolopyrimidinyl keto-esters and their derivatives has demonstrated an effect on enhancing the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellobiose. This suggests potential applications in biochemical research and biotechnology (Abd & Awas, 2008).

Antiallergic Activity

Compounds structurally related to the query compound have shown antiallergic activity in preclinical models. These findings open avenues for the development of new therapeutic agents for allergic conditions (Nohara et al., 1985).

Hypertensive Activity Potential

A study focusing on oxadiazole heterocyclic compounds containing a pyranopyridine moiety, related to the chemical structure of interest, suggested these compounds might exhibit hypertensive activity. This indicates a potential research direction for developing new antihypertensive drugs (Kumar & Mashelker, 2007).

Antimycobacterial Activity

A series of thiazole-aminopiperidine hybrid analogues, which share a common structural motif with the query compound, were synthesized and showed promising antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in the treatment of tuberculosis (Jeankumar et al., 2013).

Safety And Hazards

The safety and hazards associated with your compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for research on your compound would likely involve further studies to elucidate its biological activity, potential therapeutic uses, and safety profile. Additionally, research could be conducted to develop more efficient synthesis methods for your compound .

properties

IUPAC Name

6-oxo-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c24-14-4-3-12(10-26-14)17(25)18-5-8-23-16-13(9-21-23)15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11H,1-2,5-8H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWZYGPZRAAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide

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